molecular formula C20H15FN4O2S B2363443 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 852375-25-8

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No. B2363443
CAS RN: 852375-25-8
M. Wt: 394.42
InChI Key: ZPAKKYFQKHHXOM-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo [3,2- b ]triazole, triazolo [1,5- a ]pyrimidine and triazolo [3,4- b ] [1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, it was found that some compounds had good antifungal activities at the concentration of 100 μg/mL .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) investigated compounds structurally similar to the specified chemical, focusing on their antioxidant and anticancer activities. One compound, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, showed notable activity against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Synthesis and Anticancer Properties

Arandkar & Vedula (2018) conducted a study on the synthesis of triazolothiadiazine derivatives, which include compounds similar to the specified chemical. They found that certain derivatives exhibited significant activity against renal cancer OU-31 cell line and leukemia MOLT-4 cell line (Arandkar & Vedula, 2018).

Antimicrobial Activity

Nagamani et al. (2018) synthesized novel derivatives from a compound structurally related to the specified chemical and evaluated their antimicrobial activity (Nagamani et al., 2018).

Synthesis and Properties Study

Fedotov et al. (2022) studied the synthesis and properties of compounds involving 1,2,4-triazole, which is structurally related to the specified chemical. They focused on the biological potential and interaction with biological targets (Fedotov et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, some compounds can affect mycelial growth by disrupting membrane integrity against Phomopsis sp .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, some compounds were found to have the same IC 50 value as that of standard drug ketoconazole against noncancer cell line MCF-12 (IC 50 ≥ 1.0 × 10 5 μ g/mL) .

Future Directions

The future directions in the research of similar compounds include the development of low-toxicity and high-efficiency fungicides . Furthermore, the learning from multiparameter lead optimization and strategies to avoid the toxicity attrition at the late stage of drug discovery are being discussed .

properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-27-16-7-5-13(6-8-16)17(26)12-28-19-10-9-18-22-23-20(25(18)24-19)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKKYFQKHHXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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